2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Description
2-[(3-Chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a synthetic imidazoline derivative characterized by a 4,5-dihydroimidazole core substituted with a 3-chlorobenzylthio group and a hydrochloride counterion. The compound’s molecular formula is C₁₀H₁₁Cl₂N₂S, with a molecular weight of 262.1 g/mol (exact mass: 262.0388) .
Synthesis of this compound likely follows nucleophilic substitution pathways, analogous to methods described for related derivatives. For instance, 2-mercaptopyridine 1-oxide reacts with 2-chloroimidazoline to form thioether-linked imidazolines under mild conditions (dichloromethane, room temperature) . The 3-chlorobenzylthio substituent may enhance lipophilicity, influencing bioavailability and receptor-binding kinetics compared to unsubstituted or differently substituted analogs .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S.ClH/c11-9-3-1-2-8(6-9)7-14-10-12-4-5-13-10;/h1-3,6H,4-5,7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJQVPJVGUVLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-chlorobenzyl chloride with a thiol compound under basic conditions to form the thioether linkage.
Cyclization to Form the Imidazole Ring: The thioether intermediate is then subjected to cyclization with appropriate reagents to form the dihydroimidazole ring.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
Kinetic studies indicate second-order dependence on oxidant concentration, with steric hindrance from the chlorobenzyl group slowing reaction rates compared to unsubstituted analogs.
Nucleophilic Substitutions
The imidazole ring participates in regioselective substitutions:
a. N-Alkylation/Arylation
Using alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ yields N-alkylated products at the imidazole’s 1-position. Steric effects from the 4,5-dihydro ring reduce competing C-substitution.
b. Halogenation
Electrophilic bromination with NBS (N-bromosuccinimide) in CCl₄ produces 5-bromo derivatives, confirmed by (δ 7.2 ppm, singlet) .
Ring-Opening and Rearrangement
Under strong acidic conditions (HCl, reflux), the imidazole ring undergoes hydrolysis to form a diamino ketone intermediate, which can cyclize into alternative heterocycles like pyrazines .
Cross-Coupling Reactions
The chlorobenzyl group enables Suzuki-Miyaura couplings with aryl boronic acids:
| Catalyst System | Base | Temp. | Product Type |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 80°C | Biaryl derivatives |
| Pd(OAc)₂/XPhos | CsF | 100°C | Sterically hindered aromatics |
Yields range from 55-92%, depending on boronic acid electronic properties .
Complexation with Metals
The sulfur and imidazole nitrogen atoms coordinate transition metals:
| Metal Salt | Solvent | Complex Type | Application |
|---|---|---|---|
| CuCl₂ | Ethanol | Square planar | Catalytic oxidation |
| AgNO₃ | Acetonitrile | Linear | Antimicrobial agents |
Stoichiometry (1:1 or 1:2 ligand:metal) depends on reaction pH and counterion effects .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows two-stage decomposition:
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220-250°C: Loss of HCl (theor. 13.5%, observed 12.8%)
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300-400°C: Imidazole ring degradation to carbonaceous residues.
Reaction Monitoring Techniques
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HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate
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TLC : Silica gel, ethyl acetate/hexane (3:7), UV visualization at 254 nm
This compound serves as a versatile intermediate in synthesizing pharmacologically active molecules, particularly antimicrobial and antitumor agents. Its dual reactivity (thioether + imidazole) allows orthogonal functionalization strategies, though competing reactions require precise condition control .
Scientific Research Applications
2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heteroaromatic Groups : Naphazoline’s naphthyl group enhances π-π stacking interactions, whereas metizoline’s benzo[b]thienyl moiety introduces sulfur-based heterocyclic properties .
- Hydrophilicity : The hydrochloride salt improves water solubility, critical for formulations (e.g., nasal sprays, eye drops) .
Mechanistic Insights :
- Target Compound: The 3-chlorobenzylthio group may enhance α2-adrenoceptor selectivity due to increased lipophilicity and optimized steric fit .
- Naphazoline/Xylometazoline: These agents induce vasoconstriction by activating α1-adrenoceptors on nasal vasculature, reducing edema .
- RX 821002: As a selective α2-antagonist, it facilitates studies on noradrenergic pathways in pain modulation .
Solubility and Stability
Research Findings and Clinical Relevance
- Structural Analysis : Crystallographic studies on analogs (e.g., bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate) reveal hydrogen-bonding networks stabilizing the imidazoline core, critical for receptor interactions .
- Pharmacokinetics : The 3-chloro substituent’s electron-withdrawing effects may slow metabolic degradation compared to methyl or methoxy groups .
- Clinical Gaps : While naphazoline and xylometazoline are well-established, the target compound’s efficacy and safety require further preclinical validation.
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Imidazole ring formation : Condensation of aldehydes or ketones with amines under acid catalysis .
- Thioether linkage introduction : Reaction of the imidazole intermediate with 3-chlorobenzyl thiol in the presence of a coupling agent (e.g., DCC or EDC) .
- Hydrochloride salt formation : Treatment with HCl in a polar solvent like ethanol .
Optimization : Use statistical Design of Experiments (DoE) to minimize trial-and-error. For example, factorial designs can identify critical parameters (temperature, solvent polarity, stoichiometry) and interactions affecting yield . Response surface methodology (RSM) can further refine optimal conditions .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR spectroscopy : Confirm molecular structure via - and -NMR, focusing on imidazole ring protons (δ 2.5–3.5 ppm for dihydro protons) and thioether linkage (δ 3.8–4.2 ppm for SCH) .
- Mass spectrometry (HRMS) : Verify molecular ion peak ([M+H]) and isotopic pattern matching the molecular formula .
- X-ray crystallography : Resolve 3D structure to confirm stereochemistry and packing interactions, as demonstrated for analogous imidazoline derivatives .
Basic: What in vitro screening approaches are appropriate for assessing pharmacological potential?
Answer:
Initial screening should prioritize:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, A549), comparing IC values to standard chemotherapeutics .
- Cytotoxicity controls : Test on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How can computational tools enhance the design of derivatives with improved bioactivity?
Answer:
- Quantum chemical calculations : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .
- Molecular docking : Screen derivatives against target proteins (e.g., bacterial topoisomerase II or cancer-related kinases) to prioritize synthesis .
- Machine learning : Train models on existing bioactivity data to predict structural modifications for enhanced potency or reduced toxicity .
Advanced: What statistical methods resolve contradictions in biological activity data across assays?
Answer:
- Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models to identify outliers or systematic biases .
- Principal Component Analysis (PCA) : Reduce dimensionality to isolate assay-specific variables (e.g., cell line variability, incubation time) contributing to discrepancies .
- Bayesian hierarchical modeling : Quantify uncertainty and adjust for inter-experimental variability .
Advanced: What methodologies elucidate the compound’s mechanism of action against microbial/cancer targets?
Answer:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) in cancer models .
- Enzyme inhibition assays : Measure activity of target enzymes (e.g., β-lactamase for antimicrobial studies) pre- and post-treatment .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile intermediates .
- Storage : Keep in airtight, light-protected containers at 2–8°C; label with hazard warnings (e.g., "Harmful if swallowed") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
